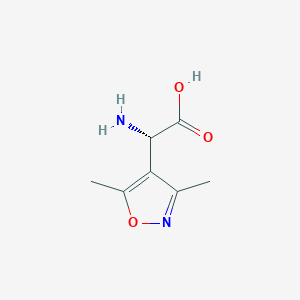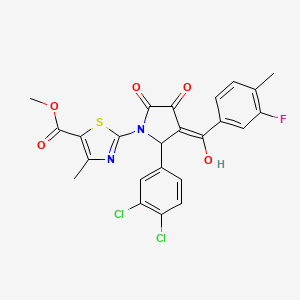
(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one is a synthetic organic compound that features a brominated thiophene ring and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-methyl-4-oxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The oxazole ring can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkyl halides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include reduced oxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors .
Mecanismo De Acción
The mechanism of action of (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-4-((5-Chlorothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
- (Z)-4-((5-Fluorothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
- (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
Uniqueness
Compared to its analogs, (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one is unique due to the presence of the bromine atom, which can enhance its reactivity and allow for further functionalization. The bromine atom also influences the electronic properties of the compound, making it distinct from its chloro, fluoro, and methyl analogs .
Propiedades
Fórmula molecular |
C9H6BrNO2S |
|---|---|
Peso molecular |
272.12 g/mol |
Nombre IUPAC |
(4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H6BrNO2S/c1-5-11-7(9(12)13-5)4-6-2-3-8(10)14-6/h2-4H,1H3/b7-4- |
Clave InChI |
WWHIQAMCGHDCNY-DAXSKMNVSA-N |
SMILES isomérico |
CC1=N/C(=C\C2=CC=C(S2)Br)/C(=O)O1 |
SMILES canónico |
CC1=NC(=CC2=CC=C(S2)Br)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


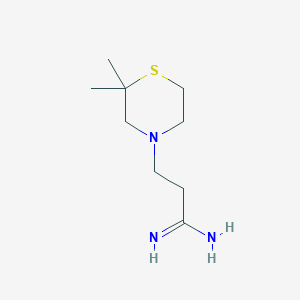

![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
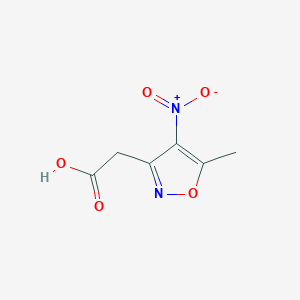
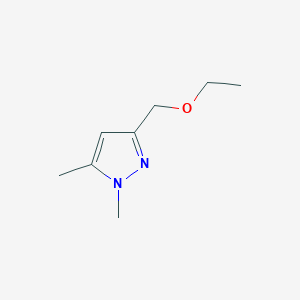
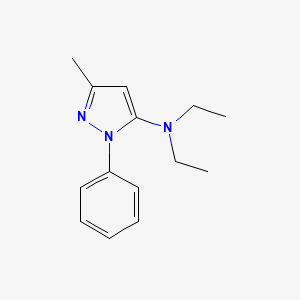

![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)

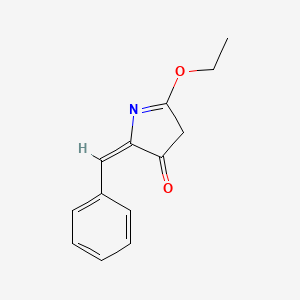
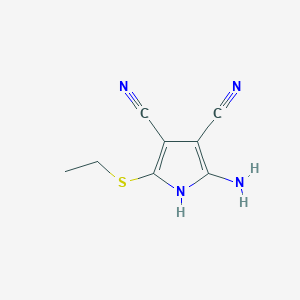
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
